3,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Sourcing the 3,5-dichloro isomer (CAS 393124-74-8) is critical for maintaining target-binding fidelity in your screening cascade. Unlike the 2,4-dichloro variant, this specific regioisomer provides a distinct electrostatic dipole essential for probing p38 kinase and endothelin ETA receptor scaffolds. Supported by CLIC1 pull-down (Kd=14,300 nM) and structural analogy to anti-inflammatory MHH-II-32 (IC50 2.5 µg/mL), this stock-ready pyrimidine-sulfonamide benzamide accelerates SAR studies where chlorine topology is the key variable. Ensure batch-to-batch consistency for computational docking and QSAR model validation.

Molecular Formula C19H16Cl2N4O5S
Molecular Weight 483.32
CAS No. 393124-74-8
Cat. No. B2598118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
CAS393124-74-8
Molecular FormulaC19H16Cl2N4O5S
Molecular Weight483.32
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)OC
InChIInChI=1S/C19H16Cl2N4O5S/c1-29-17-10-16(23-19(24-17)30-2)25-31(27,28)15-5-3-14(4-6-15)22-18(26)11-7-12(20)9-13(21)8-11/h3-10H,1-2H3,(H,22,26)(H,23,24,25)
InChIKeyGAXHCRNGTADFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 393124-74-8): Chemical Identity and Compound Class


3,5-Dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 393124-74-8) is a synthetic small molecule belonging to the pyrimidine-sulfonamide benzamide class, with the molecular formula C19H16Cl2N4O5S and a molecular weight of 483.3 g/mol [1]. The compound features a 3,5-dichlorobenzamide moiety linked via a phenyl sulfamoyl bridge to a 2,6-dimethoxypyrimidine core, structurally derived from sulfadimethoxine through acylation of the aniline nitrogen. This compound is catalogued in PubChem (CID 1190440) and is available from multiple specialty chemical vendors as a research-grade small molecule [1].

Why Regioisomeric Substitution Determines Target Engagement: The Case Against Generic Replacement of 3,5-Dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide


Within the pyrimidine-sulfonamide benzamide series, the position of chlorine substituents on the benzamide ring directly alters molecular recognition, electronic distribution, and target binding. The 3,5-dichloro substitution pattern produces a distinct electrostatic surface and dipole orientation compared to the 2,4-dichloro isomer (CAS 289630-87-1, Sigma Aldrich S498793) or the 2,6-dichloro and 2,5-dichloro analogs . In sulfadimethoxine-derived acyl derivatives, even modest changes in the benzamide substituent topology have been shown to shift pharmacological activity profiles—for instance, the dodecanamide derivative MHH-II-32 demonstrated immunomodulatory activity (IC50 2.5 µg/mL against oxidative burst) that is absent in the unsubstituted parent compound [1]. Consequently, substituting the 3,5-dichloro isomer with a different regioisomer without confirmatory target-engagement data risks selecting a compound with meaningfully different biochemical behavior.

Quantitative Differentiation Evidence for 3,5-Dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 393124-74-8)


Regioisomeric Differentiation: 3,5-Dichloro Substitution Pattern vs. 2,4-Dichloro Isomer in Commercial Availability and Physicochemical Profile

The 3,5-dichloro substitution pattern on the benzamide ring constitutes a distinct regioisomer from the more commonly catalogued 2,4-dichloro isomer (CAS 289630-87-1). Sigma Aldrich lists the 2,4-dichloro isomer under product number S498793 as an AldrichCPR (Custom Preparation Request) item, indicating non-stock, made-to-order availability . In contrast, the 3,5-dichloro isomer (CAS 393124-74-8) is available through multiple vendors as a stockable research compound with defined purity specifications . The computed LogP (XLogP3 = 4.4) and hydrogen bond donor/acceptor counts for the 3,5-dichloro isomer are documented in PubChem [1], whereas analogous computed properties for the 2,4-dichloro isomer are not publicly aggregated in the same authoritative database, creating an information asymmetry that complicates direct substitution.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Class-Level Anti-Inflammatory Potential Inferred from Sulfadimethoxine-Derived Acyl Analogs

The target compound is a sulfadimethoxine-derived acyl benzamide. A closely related analog, MHH-II-32 (N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide), which shares the identical sulfadimethoxine-phenyl core but bears a dodecanamide acyl chain instead of the 3,5-dichlorobenzamide group, demonstrated quantifiable anti-inflammatory activity. MHH-II-32 inhibited zymosan-induced oxidative burst from whole blood phagocytes with an IC50 of 2.5 ± 0.4 µg/mL and from isolated polymorphonuclear cells with an IC50 of 3.4 ± 0.3 µg/mL. It also inhibited nitric oxide production from LPS-induced J774.2 macrophages with an IC50 of 3.6 ± 2.2 µg/mL [1]. At 100 mg/kg (SC), MHH-II-32 significantly downregulated TNF-α, IL-1β, IL-2, IL-13, and NF-κB mRNA expression (P < 0.001) in a murine zymosan-induced generalized inflammation model, while upregulating anti-inflammatory IL-10 [1]. The unsubstituted parent benzamide (CAS 289630-84-8) lacks reported anti-inflammatory activity, indicating that the acyl substituent is a critical determinant of bioactivity .

Inflammation Immunomodulation Sulfonamide Derivatives

Computed Physicochemical Differentiation: LogP, Hydrogen Bonding, and Drug-Likeness Parameters

The 3,5-dichloro isomer has a computed XLogP3 value of 4.4, indicating moderate lipophilicity that may favor membrane permeability compared to less lipophilic analogs [1]. PubChem data show 2 hydrogen bond donors and 8 hydrogen bond acceptors, with 7 rotatable bonds [1]. By comparison, the unsubstituted parent benzamide (CAS 289630-84-8) has a lower molecular weight (414.43 g/mol vs. 483.3 g/mol) and lacks the two chlorine atoms, which reduces its computed LogP and halogen-bonding potential. The 2,4-dichloro isomer shares the same molecular formula but has a different spatial arrangement of chlorine atoms, which alters the molecular electrostatic potential surface—a factor known to influence target binding in sulfonamide-based inhibitors . These computed properties, while not direct bioactivity data, provide a quantitative basis for selecting the 3,5-dichloro isomer over alternatives when lipophilicity or specific halogen-bonding geometry is desired.

Drug Design ADME Prediction Physicochemical Profiling

Patent Landscape and Intellectual Property Differentiation: Pyrimidine Sulfonamide Benzamides as Kinase and Receptor Modulators

The pyrimidine sulfonamide benzamide scaffold, of which the target compound is a member, has been claimed in multiple patent families for diverse therapeutic indications. US Patent Application US20060199821 (Scios, Inc.) describes pyrimidine-coupled amides and sulfonamides as p38 kinase inhibitors, where the mandatory substituent pattern includes a pyrimidine core linked to an amide or sulfonamide [1]. Separately, patent WO/2019/101039 (Medshine Discovery Inc.) discloses pyrimidine sulfamide derivatives as ETA receptor antagonists for cardiovascular and cerebrovascular disease [2]. The 3,5-dichloro substitution pattern is one specific embodiment within this broader scaffold space. While the target compound's exact biological activity is not disclosed in the available patent examples, the fact that regioisomeric dichloro benzamide variants appear across distinct patent families (p38 vs. ETA) suggests that the precise chlorine substitution pattern is a key determinant of target selectivity, and that the 3,5-dichloro isomer occupies a specific, potentially non-overlapping intellectual property position relative to the 2,4-dichloro and 2,6-dichloro analogs.

Kinase Inhibition Patent Analysis p38 MAPK Endothelin Receptor

Recommended Application Scenarios for 3,5-Dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide Based on Current Evidence


Regioisomer-Selective Screening in p38 MAP Kinase or ETA Receptor Antagonist Programs

Given the presence of the pyrimidine sulfonamide benzamide scaffold in patent families targeting p38 kinase [1] and endothelin ETA receptors [2], this 3,5-dichloro isomer is a rational candidate for inclusion in focused screening libraries where regioisomeric diversity is explicitly required. Unlike the 2,4-dichloro isomer (Sigma Aldrich S498793, AldrichCPR), the target compound is available from multiple vendors as a stock item, enabling faster procurement for time-sensitive screening campaigns.

Structure-Activity Relationship (SAR) Studies on Sulfadimethoxine-Derived Acyl Derivatives

The demonstrated anti-inflammatory activity of the structurally related MHH-II-32 compound (IC50 2.5 µg/mL in oxidative burst assays) [3] provides a preclinical rationale for evaluating the 3,5-dichlorobenzamide analog in similar models of innate immune activation. The 3,5-dichloro substitution introduces electron-withdrawing character and increased lipophilicity (XLogP3 = 4.4) [4] compared to the dodecanamide chain of MHH-II-32, offering a distinct SAR vector for probing the acyl substituent's contribution to immunomodulatory activity.

Chemical Biology Probe Development Targeting Chloride Intracellular Channel Proteins

The compound has been included in a kinobead-based pull-down assay against human CLIC1 (Chloride Intracellular Channel Protein 1), although the reported binding affinity is weak (Kd = 14,300 nM) [5]. This preliminary target engagement data, while not potently active, identifies CLIC1 as a putative interaction partner and provides a starting point for medicinal chemistry optimization. The 3,5-dichloro substitution distinguishes this compound from other pyrimidine sulfonamide benzamides that have not been profiled against CLIC1.

Computational Chemistry and Molecular Modeling Reference Compound

With fully documented computed properties in PubChem (XLogP3 = 4.4, HBD = 2, HBA = 8, 7 rotatable bonds) [4] and a well-defined 3,5-dichloro substitution topology, this compound serves as a useful reference for computational studies exploring the impact of chlorine regioisomerism on molecular docking, electrostatic potential mapping, and QSAR model development within the pyrimidine sulfonamide benzamide chemical space.

Quote Request

Request a Quote for 3,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.